Tripropylene glycol monomethyl ether

Catalog No.
S572568
CAS No.
25498-49-1
M.F
C10H22O4
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropylene glycol monomethyl ether

CAS Number

25498-49-1

Product Name

Tripropylene glycol monomethyl ether

IUPAC Name

2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3

InChI Key

GVZNXUAPPLHUOM-UHFFFAOYSA-N

SMILES

CC(CO)OCC(C)OCC(C)OC

solubility

Solubility in water: miscible

Synonyms

PPG-3 methyl ether, tripropylene glycol methyl ether

Canonical SMILES

CC(CO)OC(C)COC(C)COC

The exact mass of the compound 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tripropylene glycol monomethyl ether (TPM, CAS 25498-49-1) is a premium, high-boiling P-series glycol ether recognized for its complete water miscibility, exceptional active solvency, and extremely low volatility. As a heavy-duty coupling agent and coalescent, TPM is structurally designed with a hydrophilic-lipophilic balance (HLB) of approximately 4.5, allowing it to bridge aqueous and organic phases seamlessly [1]. In procurement contexts, TPM is primarily sourced when formulations require a non-flammable, low-odor solvent that maintains extended surface residence times and complies with stringent volatile organic compound (VOC) regulations without sacrificing performance [2].

Substituting TPM with closely related analogs like dipropylene glycol monomethyl ether (DPM) or propylene glycol monomethyl ether (PM) fundamentally alters the thermodynamic and kinetic profile of the formulation. DPM and PM exhibit significantly higher evaporation rates and lower flash points, which can cause premature drying (reduced open time) in coatings and introduce flammability hazards in high-temperature processes [1]. Conversely, attempting to match TPM's high boiling point with traditional E-series glycol ethers (like EGME) introduces severe regulatory liabilities, as E-series ethers are frequently classified as Substances of Very High Concern (SVHC) due to reproductive toxicity[3]. TPM's unique tripropylene structure provides the necessary thermal stability and safety profile that these alternatives lack[2].

Evaporation Rate and Open-Time Extension

TPM demonstrates an exceptionally slow evaporation profile, which is critical for high-solids and water-reducible formulations requiring extended leveling times. Compared to DPM, which has a relative evaporation rate of approximately 0.03 (vs. n-butyl acetate = 1.0), TPM evaporates at a rate of just 0.0026 [1]. This order-of-magnitude reduction in volatility prevents the premature film formation and 'skinning' that frequently occur when faster-evaporating analogs are used as tailing solvents [2].

Evidence DimensionRelative Evaporation Rate (n-butyl acetate = 1.0)
Target Compound Data0.0026
Comparator Or BaselineDPM: ~0.03
Quantified DifferenceTPM evaporates >10 times slower than DPM.
ConditionsStandard ambient evaporation assay against n-butyl acetate baseline.

Enables formulators to achieve defect-free finishes and extended workability in coatings and inks without adding non-volatile plasticizers.

Thermal Stability and Flammability Classification

For high-temperature industrial processes and heavy-duty cleaning applications, the thermal safety margin of the solvent is a primary procurement driver. TPM features a closed-cup flash point of 121°C and a boiling point of 243°C, whereas DPM offers a flash point of only 75°C and boils at 190°C [1]. This 46°C differential in flash point elevates TPM out of standard flammable liquid classifications, fundamentally altering storage, handling, and transport requirements [2].

Evidence DimensionClosed-Cup Flash Point
Target Compound Data121°C
Comparator Or BaselineDPM: 75°C
Quantified Difference46°C higher flash point for TPM.
ConditionsStandard closed-cup flash point testing (ASTM D93).

Drastically reduces fire and explosion risks in manufacturing, lowering insurance premiums and simplifying OSHA/ATEX compliance.

Vapor Pressure and LVP-VOC Exemption Status

Regulatory pressures on volatile organic compounds (VOCs) dictate solvent selection in consumer and commercial products. TPM exhibits a vapor pressure of <0.02 mmHg at 20°C, which qualifies it as a Low Vapor Pressure VOC (LVP-VOC) under stringent EPA and California Air Resources Board (CARB) criteria for specific product categories [2]. In contrast, lighter P-series ethers like PM (vapor pressure ~8.5 mmHg) contribute heavily to total VOC caps, forcing formulators to compromise on solvent loading and cleaning efficacy [1].

Evidence DimensionVapor Pressure at 20°C
Target Compound Data<0.02 mmHg (LVP-VOC eligible)
Comparator Or BaselinePM: ~8.5 mmHg (Standard VOC)
Quantified Difference>400x lower vapor pressure than PM.
ConditionsStandard vapor pressure measurement at 20°C.

Allows manufacturers of heavy-duty cleaners and architectural coatings to maintain high active solvency while meeting strict environmental VOC limits.

Toxicity Profile vs. Legacy E-Series Ethers

The transition from E-series to P-series glycol ethers is driven by fundamental differences in mammalian metabolism. While high-boiling E-series ethers (e.g., ethylene glycol monomethyl ether, EGME) are heavily restricted under REACH due to teratogenic metabolites, TPM (a tripropylene derivative) undergoes different metabolic pathways and is not classified as a reproductive toxin or SVHC [2]. TPM maintains a comparable hydrophilic-lipophilic balance to legacy E-series solvents but with an LD50 (oral, rat) exceeding 3,200 mg/kg, ensuring long-term regulatory viability [1].

Evidence DimensionRegulatory Classification (REACH/SVHC)
Target Compound DataNon-SVHC, no reproductive toxicity
Comparator Or BaselineEGME: SVHC, known teratogen
Quantified DifferenceComplete elimination of SVHC reproductive toxicity hazards.
ConditionsStandard mammalian toxicity and regulatory profiling.

Provides a future-proof, drop-in replacement for toxic E-series solvents in global formulations, avoiding costly product reformulations.

High-Solids and Water-Reducible Architectural Coatings

Leveraging its 0.0026 evaporation rate, TPM acts as an ideal tailing solvent and coalescing agent, preventing premature film formation and improving leveling in low-VOC paint systems [1].

Heavy-Duty Oven and Industrial Cleaners

TPM's high flash point (121°C) and LVP-VOC status make it the solvent of choice for high-temperature degreasers, where prolonged surface contact is required without generating hazardous fumes [2].

Advanced Flexographic and Inkjet Printing Inks

To prevent nozzle clogging and maintain rheological stability over time, TPM is utilized to ensure the ink remains fluid during application while still coupling effectively with both aqueous and organic pigments [3].

Eco-Compliant Photoresist Strippers and Paint Removers

As a safe alternative to NMP and E-series ethers, TPM provides the necessary solvency to penetrate cross-linked polymers while ensuring compliance with stringent workplace safety and environmental regulations [4].

Physical Description

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.15180918 g/mol

Monoisotopic Mass

206.15180918 g/mol

Boiling Point

468 °F at 760 mm Hg (USCG, 1999)
243 °C

Flash Point

232 °F (USCG, 1999)
121 °C c.c.

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 7.1

Density

0.965 (USCG, 1999)
0.97 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

0.31

Melting Point

-110 °F (USCG, 1999)
-77.8 °C

UNII

20V3X25LZO

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 3

Pictograms

Irritant

Irritant

Other CAS

10213-77-1
25498-49-1

Use Classification

Cosmetics -> Solvent

General Manufacturing Information

1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-: ACTIVE

Dates

Last modified: 08-15-2023

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